![molecular formula C17H24N2O4 B5206774 N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide](/img/structure/B5206774.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide is a complex organic compound that features a benzodioxin ring, a morpholine ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Attachment of the Ethyl Group: The benzodioxin ring is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl group.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately by reacting diethanolamine with a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzodioxin ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound also features a benzodioxin ring and is studied for its potential therapeutic applications.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Another similar compound with antibacterial properties.
Uniqueness
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide is unique due to its combination of a benzodioxin ring, a morpholine ring, and a propanamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-13(16-12-22-14-4-2-3-5-15(14)23-16)18-17(20)6-7-19-8-10-21-11-9-19/h2-5,13,16H,6-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEBYDMLYSCRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)NC(=O)CCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

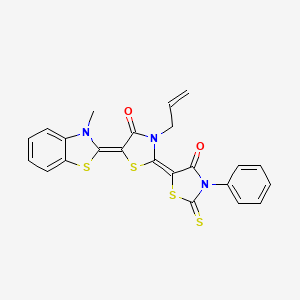
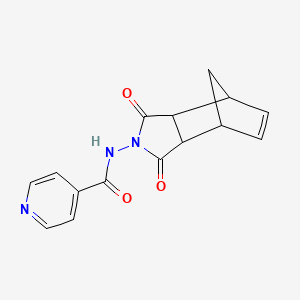
![(3aS,6aR)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5206712.png)
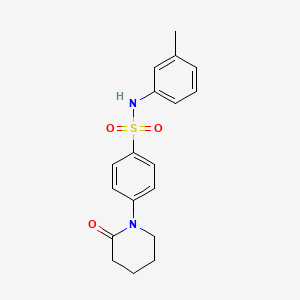
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5206725.png)
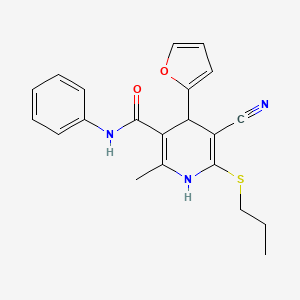
![1-METHYL-2-[(1E)-2-(NAPHTHALEN-1-YL)DIAZEN-1-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B5206741.png)
![1-ethyl-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5206748.png)
![4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide](/img/structure/B5206758.png)
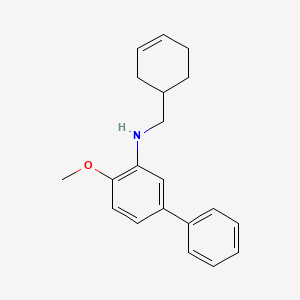
![2,4-dimethyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5206788.png)
![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5206801.png)
![5-{3-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206809.png)
